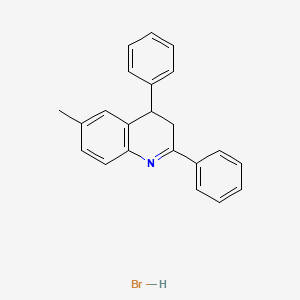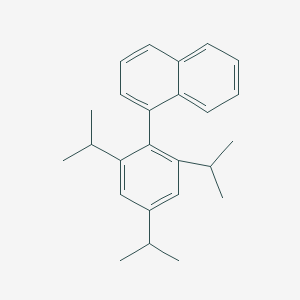
1-(2,4,6-Triisopropylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Triisopropylphenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2,4,6-triisopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Triisopropylphenyl)naphthalene typically involves the arylation of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium methoxide and solvents like 1,2-dimethoxyethane .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Triisopropylphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
1-(2,4,6-Triisopropylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Triisopropylphenyl)naphthalene involves its interaction with molecular targets through various pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
- 1-(2,4,6-Triisopropylphenyl)ethanol
- 1-(2,4,6-Triisopropylphenyl)ethanone
- Triptycene-like naphthopleiadene
Uniqueness: 1-(2,4,6-Triisopropylphenyl)naphthalene is unique due to its specific substitution pattern and the steric hindrance provided by the isopropyl groups. This steric hindrance can influence the compound’s reactivity and its ability to form specific molecular interactions .
Properties
Molecular Formula |
C25H30 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |
InChI |
InChI=1S/C25H30/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |
InChI Key |
NSLLFZMUKMDRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


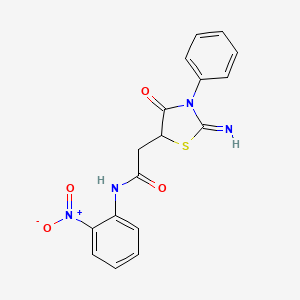
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
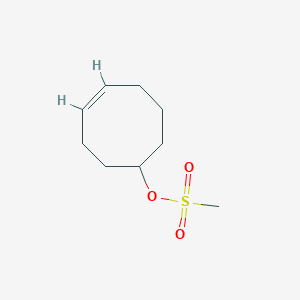
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
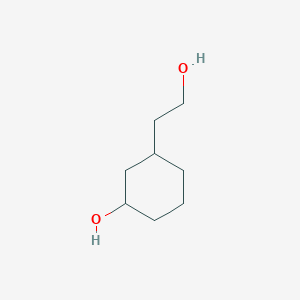
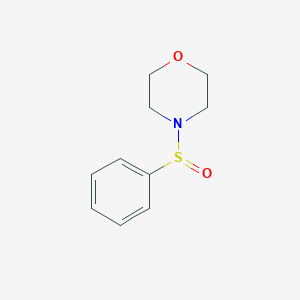
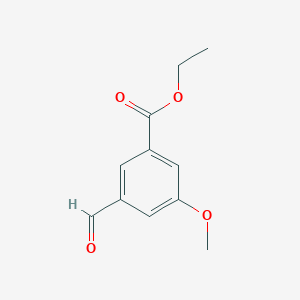
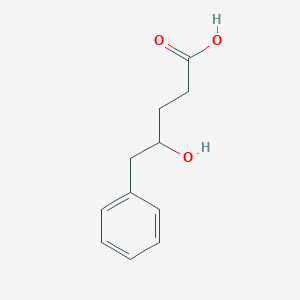
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
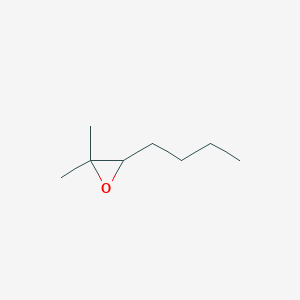
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
